3',4'-Dihydroxyflavonol (DiOHF) is a flavonol compound that has garnered significant attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and cancer. Flavonols like DiOHF are known for their antioxidant properties and their ability to modulate various cellular pathways, which may confer protective effects against oxidative stress and cell damage45678. The following analysis delves into the mechanism of action of DiOHF and its applications across different fields, as elucidated by recent research findings.
In the field of cardiovascular disease, DiOHF has demonstrated significant efficacy in reducing myocardial ischemia and reperfusion (I/R) injury. It has been shown to improve post-ischemic coronary endothelial function and reduce infarct size following myocardial ischemia-reperfusion in animal models7. Moreover, DiOHF's ability to preserve NO activity and reduce oxidative stress in diabetic vasculature indicates its potential for treating vascular complications associated with diabetes8.
Although not directly related to 3',4'-Dihydroxyflurbiprofen, studies on similar compounds have shown promising antiproliferative activities. For instance, certain sulfenylindole derivatives exhibit anti-cell proliferative activity on breast cancer cells due to reactive oxygen species (ROS) mediated cell damage1. Similarly, 2',4'-dihydroxy-3,4,5-trimethoxychalcone has been evaluated as an antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells3. These findings suggest that compounds structurally related to DiOHF may also possess anticancer properties, warranting further investigation into DiOHF's potential applications in oncology.
Research on analogs of flavonols has revealed potent antiviral activities against picornaviruses, such as poliomyelitis and rhinoviruses. The presence of hydroxyl groups in specific positions on the flavonol structure appears to be crucial for this activity2. While this study does not directly involve DiOHF, it highlights the broader antiviral potential of flavonols, which could extend to DiOHF and warrant further exploration.
Droloxifene, a compound with structural similarities to DiOHF, has been shown to possess membrane antioxidant ability, which may contribute to its antiproliferative action in breast cancer9. This suggests that DiOHF could also interact with cellular membranes to exert antioxidant effects, potentially influencing cell proliferation and survival.
3',4'-Dihydroxy Flurbiprofen is derived from flurbiprofen through metabolic processes. It can also be synthesized chemically. The compound has a Chemical Abstracts Service (CAS) number of 66067-41-2, which facilitates its identification in scientific literature and databases. It falls under the classification of organic compounds, specifically as a hydroxylated derivative of flurbiprofen.
The synthesis of 3',4'-Dihydroxy Flurbiprofen can be achieved through various methods, including chemical synthesis and biotransformation.
One notable method involves the use of palladium catalysts in a multi-step process. The synthesis typically starts with 4-halo-2-fluorobiphenyl and cyanoacetic acid salts, which undergo decarboxylation, methylation, and hydrolysis reactions. The reaction conditions generally include:
This method emphasizes green chemistry principles by minimizing waste and utilizing readily available raw materials .
In biological systems, flurbiprofen is metabolized into its hydroxylated forms, including 3',4'-Dihydroxy Flurbiprofen. This metabolic pathway can occur via cytochrome P450 enzymes, which facilitate the hydroxylation process .
The molecular structure of 3',4'-Dihydroxy Flurbiprofen can be described as follows:
The presence of hydroxyl groups contributes to the compound's polarity and solubility characteristics, influencing its pharmacokinetic properties .
3',4'-Dihydroxy Flurbiprofen participates in various chemical reactions typical for phenolic compounds. These reactions include:
These reactions are crucial for understanding the metabolism and elimination pathways of the compound in biological systems .
The mechanism of action of 3',4'-Dihydroxy Flurbiprofen is closely related to that of flurbiprofen itself. It primarily exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins—mediators involved in inflammation and pain signaling.
By inhibiting these enzymes, 3',4'-Dihydroxy Flurbiprofen reduces the levels of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation . Additionally, its hydroxyl groups may enhance its binding affinity to these enzymes compared to flurbiprofen.
The physical and chemical properties of 3',4'-Dihydroxy Flurbiprofen include:
These properties are essential for determining formulation strategies in pharmaceutical applications .
3',4'-Dihydroxy Flurbiprofen has several scientific applications:
3',4'-Dihydroxy flurbiprofen (CAS 66067-41-2) is a catecholic metabolite of the nonsteroidal anti-inflammatory drug flurbiprofen. Its molecular formula is C₁₅H₁₃FO₄, with a molecular weight of 276.26 g/mol [7]. Structurally, it features a biphenyl scaffold with hydroxyl groups at the 3' and 4' positions of the distal ring and a fluorine atom at the ortho-position of the proximal ring. The carboxylic acid group at the C2 position enables its recognition by drug-metabolizing enzymes [5] [10]. Key spectral characteristics include:
Table 1: Structural Properties of 3',4'-Dihydroxy Flurbiprofen
Property | Value/Description |
---|---|
IUPAC Name | 2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid |
Molecular Formula | C₁₅H₁₃FO₄ |
Exact Mass | 276.26 g/mol |
¹⁹F NMR Chemical Shift | -117.85 ppm (dd, J = 11, 8 Hz) |
Diagnostic MS Fragment | m/z 492 (M⁺, pertrimethylsilylated derivative) |
Flurbiprofen is administered as a racemate, but its metabolism exhibits stereoselectivity. The cytochrome P450 2C9 (CYP2C9) enzyme preferentially hydroxylates (S)-flurbiprofen over the (R)-enantiomer. Human studies show:
Human CYP2C9-Dependent Pathway
In humans, 3',4'-dihydroxy flurbiprofen arises via sequential hydroxylation:1. Initial 4'-hydroxylation: Catalyzed predominantly by CYP2C9, forming 4'-hydroxy flurbiprofen (major metabolite). Kinetic parameters:- (S)-flurbiprofen: Kₘ = 1.9 ± 0.4 μM, Vₘₐₓ = 343 ± 196 pmol·min⁻¹·mg⁻¹- (R)-flurbiprofen: Kₘ = 3.1 ± 0.8 μM, Vₘₐₓ = 305 ± 168 pmol·min⁻¹·mg⁻¹ [4].2. Secondary 3'-hydroxylation: CYP2C9 further oxidizes 4'-hydroxy flurbiprofen to the catechol metabolite. This step is slower due to steric constraints [1].
Microbial Models for Metabolite Production
Fungi and bacteria serve as alternative biosystems for large-scale metabolite synthesis:
Table 2: Hydroxylation Profiles of Flurbiprofen Across Biological Systems
System | 4'-OH-Flurbiprofen | 3',4'-DiOH-Flurbiprofen | Key Catalyst |
---|---|---|---|
Human liver microsomes | Major metabolite (>60%) | Minor metabolite (<10%) | CYP2C9 |
Cunninghamella elegans | ~80% of metabolites | ~5% of metabolites | Fungal P450 monooxygenase |
Streptomyces griseus | Detected via GC-MS | Detected via GC-MS | Bacterial P450 |
Analytical Characterization
Metabolite identification employs:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7